Quinazoline

Catalog No.
S597625
CAS No.
253-82-7
M.F
C8H6N2
M. Wt
130.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinazoline

CAS Number

253-82-7

Product Name

Quinazoline

IUPAC Name

quinazoline

Molecular Formula

C8H6N2

Molecular Weight

130.15 g/mol

InChI

InChI=1S/C8H6N2/c1-2-4-8-7(3-1)5-9-6-10-8/h1-6H

InChI Key

JWVCLYRUEFBMGU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=NC=N2

Synonyms

1,3-Benzodiazine; 1,3-Diazanaphthalene; 5,6-Benzopyrimidine; NSC 72372; Phenmiazine

Canonical SMILES

C1=CC=C2C(=C1)C=NC=N2

Drug Discovery and Development

Quinazoline and its derivatives have displayed a remarkable range of therapeutic potential, making them attractive candidates for drug discovery and development []. Several established drugs with quinazoline cores exist, including:

  • Lapatinib: Used in combination therapy for breast cancer [].
  • Erlotinib: Employed in the treatment of non-small cell lung cancer [].
  • Gilteritinib: Approved for the treatment of FLT3-mutated acute myeloid leukemia [].

Quinazoline is an organic compound characterized by the formula C8H6N2C_8H_6N_2. It features a bicyclic structure consisting of two fused six-membered aromatic rings: a benzene ring and a pyrimidine ring. This compound appears as a light yellow crystalline solid and is soluble in water. Quinazoline is also known as 1,3-diazanaphthalene, reflecting its classification as an aza derivative of quinoline. Although the parent quinazoline molecule is not frequently discussed in technical literature, its substituted derivatives have garnered significant attention for their medicinal properties, particularly as antimalarial and anticancer agents .

The mechanism of action of quinazoline derivatives depends on the specific functionalities attached to the core structure. However, some general mechanisms have been established. For example, some derivatives inhibit specific enzymes by binding to their active sites, while others interfere with cell signaling pathways []. Gefitinib, an FDA-approved drug for lung cancer, is a quinazoline derivative that acts by blocking the epidermal growth factor receptor (EGFR), a protein involved in cell proliferation.

, including:

  • Hydrolysis: In warm solutions, quinazoline hydrolyzes under acidic or alkaline conditions to yield 2-aminobenzaldehyde and other products .
  • Nitration: This is the only known electrophilic substitution reaction for quinazoline, primarily occurring at position 6 to form 6-nitroquinazoline .
  • Oxidation: Quinazoline can be oxidized using hydrogen peroxide or potassium permanganate, leading to products like 3,4-dihydro-4-oxoquinazoline .
  • Alkylation: Alkylation occurs at the nitrogen atom of quinazoline, forming various derivatives .

Quinazoline derivatives exhibit notable biological activities. For instance:

  • Gefitinib: Approved by the U.S. Food and Drug Administration in 2003, this compound acts as an inhibitor of the epidermal growth factor receptor (EGFR), targeting non-small-cell lung carcinoma .
  • Afatinib: This irreversible inhibitor of HER2 and EGFR kinases was approved in 2013 and demonstrates efficacy against cancers resistant to other treatments like gefitinib and erlotinib .
  • Other derivatives have shown potential in treating conditions such as hypertension and inflammation due to their ability to inhibit various enzymes and receptors .

Several methods for synthesizing quinazoline have been developed:

  • Niementowski's Synthesis: Involves reacting substituted anthranilic acid with formamide at elevated temperatures to yield 3,4-dihydro-4-oxoquinazoline .
  • Grimmel's Method: Heating o-amino benzoic acids with amines and phosphorus trichloride produces disubstituted quinazolines .
  • Aza-Reaction: Utilizing azides in combination with triphenylphosphine has been reported to synthesize indolo[1,2-c]quinazolines efficiently .
  • Copper-Catalyzed Approaches: Recent studies have demonstrated ligand-free copper-catalyzed reactions that utilize readily available starting materials for synthesizing quinazolines .

Quinazoline and its derivatives are widely used in pharmaceuticals due to their biological activities. They are primarily utilized in:

  • Cancer Treatment: Various quinazoline derivatives serve as targeted therapies against different cancer types.
  • Antimicrobial Agents: Some derivatives exhibit antibacterial and antifungal properties.
  • Antihypertensive Drugs: Certain compounds have been investigated for their potential use in managing high blood pressure.

Research into the interactions of quinazoline derivatives with biological targets has revealed insights into their mechanisms of action. For example:

  • Quinazolines have been studied for their inhibitory effects on cyclooxygenase enzymes and lipoxygenase activities, which are crucial in inflammatory processes .
  • Molecular docking studies have indicated that substituents on the quinazoline ring can significantly influence binding affinity and selectivity towards various targets, enhancing their therapeutic potential .

Quinazoline shares structural similarities with several other heterocyclic compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
CinnolineBenzodiazineContains a fused benzene and diazine structure; less explored than quinazoline.
QuinoxalineBenzodiazineSimilar to quinazoline but contains a different nitrogen arrangement; used in pharmaceuticals.
PhthalazineBenzodiazineFeatures two nitrogen atoms; used mainly in dyes and pigments.

Quinazoline's unique structure allows it to interact selectively with specific biological targets, making it particularly valuable in drug development compared to its analogs.

The history of quinazoline compounds began in 1869 when Griess prepared the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of cyanogens with anthranilic acid. However, the synthesis of the parent quinazoline structure itself was first reported much later in 1895 by August Bischler and Lang, who accomplished this through the decarboxylation of quinazoline-2-carboxylic acid. In 1903, Gabriel developed a more efficient synthetic approach starting from o-nitrobenzylamine.

The name "quinazoline" was proposed by Weddige, who recognized its isomeric relationship with other heterocyclic compounds like cinnoline and quinoxaline. Throughout scientific literature, this compound has occasionally been referred to by alternative names including phenmiazine, benzyleneamidine, benzo-1,3-diazine, 5,6-benzopyrimidine, and 1,3-diazanaphthaline.

The systematic study of quinazoline chemistry evolved significantly during the mid-20th century, with comprehensive reviews published by Williamson (1957), Lindquist (1959), and Armarego (1963). These foundational works established quinazoline as a significant heterocyclic system and laid the groundwork for its extensive exploration in medicinal chemistry.

YearMilestoneResearcher(s)Contribution
1869First derivative synthesisGriessSynthesized 2-cyano-3,4-dihydro-4-oxoquinazoline
1895Parent structure synthesisBischler and LangDecarboxylation of quinazoline-2-carboxylic acid
1903Improved synthesisGabrielDeveloped a more efficient synthetic route
1957-1963Systematic reviewsWilliamson, Lindquist, ArmaregoComprehensive documentation of quinazoline chemistry

Research Significance in Heterocyclic Medicinal Chemistry

Quinazoline represents a privileged structure in medicinal chemistry due to its unique structural features and versatile biological activities. The bicyclic architecture provides an excellent scaffold for developing bioactive compounds with diverse pharmacological profiles. This heterocyclic system has gained prominence for several key reasons:

  • Structural Versatility: The quinazoline core allows for various substitution patterns, enabling fine-tuning of biological activities and physicochemical properties.

  • Synthetic Accessibility: Relatively straightforward synthetic routes make quinazoline derivatives accessible for medicinal chemistry research and development.

  • Biological Activity Spectrum: Quinazoline derivatives exhibit an exceptionally broad range of biological activities, including anticancer, anti-inflammatory, antidiabetic, anticonvulsant, antiviral, and antimicrobial properties.

  • Clinical Success: Several FDA-approved drugs containing the quinazoline scaffold have demonstrated significant therapeutic efficacy, particularly in oncology.

The pharmacological significance of quinazoline derivatives is evident in the growing number of publications and patents focused on these compounds. Their ease of synthetic accessibility, flexibility in structural modifications, and functionalization possibilities make quinazoline an ideal candidate for structure-activity relationship (SAR) studies and rational drug design.

The synthesis of quinazoline derivatives has a rich historical foundation dating back to the nineteenth century. The first synthesis of the quinazoline nucleus was achieved by Griess in 1869 through the reaction of anthranilic acid with cyanogen as a nitrogen source [1] [2]. This pioneering work established the fundamental framework for subsequent synthetic developments in quinazoline chemistry.

Gabriel's contributions in 1903 further advanced the field by developing quinazoline derivatives through systematic structural modifications [3]. These early methodologies primarily relied on condensation reactions involving anthranilic acid and its derivatives with various nitrogen-containing reagents. The classical approaches typically involved harsh reaction conditions, including elevated temperatures ranging from 125 to 130 degrees Celsius and extended reaction times often exceeding several hours [4].

Traditional synthetic routes commonly employed 2-aminobenzoic acid, anthranilamide, anthranilonitrile, and benzoxazines as starting materials [1]. These methodologies, while foundational, often suffered from limitations including poor atom economy, extensive reaction times, and the generation of significant byproducts. The conventional heating methods required for these transformations frequently led to decomposition of sensitive substrates and limited functional group tolerance.

The classical synthetic approaches established several key reaction pathways that continue to influence modern quinazoline synthesis. These include direct cyclization reactions, condensation-cyclization sequences, and thermal rearrangement processes [5]. Despite their limitations, these classical methods provided the fundamental understanding of quinazoline formation mechanisms that guided subsequent innovations in the field.

Modern Synthetic Strategies

Eco-friendly and Sustainable Synthesis Methods

Modern quinazoline synthesis has increasingly focused on environmentally benign methodologies that minimize waste generation and reduce environmental impact. Metal-free synthesis approaches have emerged as particularly attractive alternatives to traditional methods. A novel metal-free synthetic method utilizing 4,6-dihydroxysalicylic acid-catalyzed oxidative condensation of ortho-aminobenzylamines and benzylamines using atmospheric oxygen has demonstrated exceptional environmental credentials [6] [7]. This methodology achieves quinazoline yields up to 81 percent with excellent atom economy and environmental factor calculations.

The development of green oxidation processes using salicylic acid as an organocatalyst has enabled gram-scale synthesis of quinazoline derivatives under environmentally friendly conditions [6]. This approach represents a significant advancement over previous methods that were limited to millimolar scales. The environmental factor of 2.7 and reaction mass efficiency of 73 percent demonstrate the superior sustainability profile of this methodology [6].

Solvent-free reaction conditions have gained considerable attention in sustainable quinazoline synthesis. Low melting mixture systems comprising maltose, dimethylurea, and ammonium chloride have been successfully employed as environmentally benign reaction media [8]. These systems provide effective alternatives to traditional organic solvents while maintaining high reaction efficiencies and product yields.

Green synthesis protocols utilizing atmospheric oxygen as the sole oxidant eliminate the need for stoichiometric oxidizing agents, significantly reducing waste generation [6] [7]. The use of readily available and biodegradable starting materials further enhances the environmental compatibility of these synthetic approaches.

Multi-component Reaction Approaches

Multi-component reactions represent a powerful synthetic strategy for quinazoline construction, enabling the formation of complex molecular architectures in single-step processes. Three-component reaction methodologies have been extensively developed, typically involving 2-aminobenzophenones, aldehydes, and ammonium acetate under various catalytic conditions [9]. These reactions proceed through sequential condensation and cyclization steps to generate quinazoline products with high efficiency.

The iodine and ammonium acetate-assisted three-component methodology has demonstrated excellent yields ranging from 91 to 97 percent when conducted in ethanol at moderate temperatures [9]. This approach benefits from the oxidizing properties and Lewis acidity of iodine, which facilitates both the condensation and aromatization steps of the reaction sequence.

Potassium iodide-promoted three-component synthesis under transition-metal-free conditions has enabled the construction of 2-arylquinazoline derivatives using methylarenes as one-carbon sources [9]. This methodology demonstrates broad functional group tolerance and accommodates both electron-deficient and electron-rich substrates effectively.

4-Dimethylaminopyridine-catalyzed three-component approaches have achieved quinazoline yields of 67 to 98 percent through the reaction of aromatic aldehydes with 2-aminobenzophenones in the presence of ammonium acetate [9]. The mild reaction conditions and high selectivity make this approach particularly attractive for synthetic applications.

Atom-efficient Synthetic Pathways

Atom efficiency has become a critical consideration in modern quinazoline synthesis, driving the development of methodologies that maximize the incorporation of starting materials into the final products. Acceptorless dehydrogenative coupling reactions represent exemplary atom-efficient processes, generating only hydrogen gas and water as byproducts [10] [11]. These reactions eliminate the need for stoichiometric oxidants and hydrogen acceptors, achieving theoretical atom economies approaching 100 percent.

Manganese-catalyzed acceptorless dehydrogenative annulation has been successfully applied to quinazoline synthesis using earth-abundant catalysts [11]. The reaction proceeds through the dehydrogenation of alcohols followed by condensation and cyclization sequences, with hydrogen gas as the only significant byproduct that can be captured and utilized in subsequent processes.

One-pot synthetic strategies have been developed to maximize atom efficiency while minimizing synthetic steps. These approaches combine multiple bond-forming reactions in single reaction vessels, reducing material losses associated with isolation and purification of intermediates [9]. The integration of dehydrogenative annulation with subsequent functionalization reactions has enabled the construction of complex quinazoline derivatives with exceptional atom economy.

Cascade reaction sequences represent another important class of atom-efficient synthetic pathways. These methodologies leverage the reactivity of intermediate species to drive subsequent transformations without the need for external reagents [10]. The careful design of reaction conditions enables the sequential formation of multiple bonds within single reaction systems.

Synthesis of Quinazolinone Scaffolds

Niementowski's Synthetic Route

The Niementowski quinazoline synthesis represents one of the most fundamental and widely utilized methods for constructing quinazolinone scaffolds. This synthetic route involves the reaction of anthranilic acids with amides to construct 4-oxo-3,4-dihydroquinazolines [1] [2]. The method was first developed by Stefan Niementowski between 1866 and 1925 and has remained a cornerstone synthetic approach for quinazolinone preparation [3].

The traditional Niementowski reaction typically requires elevated temperatures ranging from 125 to 150 degrees Celsius and extended reaction times [1]. The process involves the initial formation of an amide intermediate through the reaction of anthranilic acid with formamide or substituted amides, followed by intramolecular cyclization and dehydration to yield the quinazolinone product [2].

Modern implementations of the Niementowski synthesis have benefited significantly from microwave irradiation technology. The first microwave-assisted Niementowski reaction utilizing a household microwave oven under solvent-free conditions achieved high-purity quinazolinone derivatives with operational simplicity and straightforward work-up procedures [1]. Microwave conditions typically reduce reaction times from hours to minutes while maintaining or improving product yields.

The use of solid-supported reagents in combination with microwave irradiation has further enhanced the Niementowski synthesis. Acidic alumina, silica gel, and montmorillonite K-10 have been employed as solid supports, with montmorillonite K-10 providing optimal yields under solvent-free conditions [1] [2]. These modifications enable reaction completion within 4 minutes while maintaining excellent product purity.

Grimmel, Guinther, and Morgan's Synthesis

The Grimmel, Guinther, and Morgan synthesis represents an important alternative approach to quinazolinone construction, particularly for the preparation of disubstituted 3,4-dihydro-4-oxoquinazolines. This methodology involves the reaction of ortho-aminobenzoic acids with amines in the presence of phosphorus trichloride as a condensing agent [4]. The reaction typically proceeds under heated conditions and results in the formation of substituted quinazolinone products.

The mechanism of the Grimmel, Guinther, and Morgan synthesis involves the initial activation of the carboxylic acid group by phosphorus trichloride, facilitating nucleophilic attack by the amine component [4]. The subsequent cyclization occurs through intramolecular condensation, with the elimination of hydrogen chloride and phosphorus-containing byproducts.

This synthetic approach offers particular advantages for the preparation of quinazolinones bearing specific substitution patterns that may be challenging to access through other methodologies. The use of phosphorus trichloride enables the formation of amide bonds under relatively mild conditions compared to direct thermal condensation methods [4].

Modifications to the original Grimmel, Guinther, and Morgan procedure have focused on improving reaction efficiency and reducing the formation of undesired byproducts. Alternative phosphorus-based reagents and reaction conditions have been explored to enhance the scope and applicability of this synthetic approach [4].

Isatoic Anhydride-based Approaches

Isatoic anhydride has emerged as a versatile and readily available starting material for quinazolinone synthesis, offering numerous advantages over traditional anthranilic acid-based approaches. The reactivity of the anhydride functionality enables efficient condensation reactions under mild conditions while providing excellent regioselectivity [12] [13]. Isatoic anhydride-based methodologies have been successfully applied to the synthesis of both simple and complex quinazolinone derivatives.

A straightforward method for synthesizing isatoic anhydride-8-amide from isatin-7-carboxylic acid has been developed as a tool for producing diverse quinazoline derivatives using adaptable pH-sensitive cyclization chemistry [12] [13]. This approach is characterized by its cost-effectiveness, simplicity, speed, efficiency at room temperature, and scalability, enabling the synthesis of both established and novel quinazolines.

The three-component reaction of isatoic anhydride, aromatic aldehydes, and urea has been extensively studied as an efficient route to quinazolinone derivatives [14]. This methodology proceeds through initial nucleophilic attack of urea on the anhydride carbonyl, followed by decarboxylation and subsequent condensation with the aldehyde component. The reaction typically yields 2,3-dihydroquinazolin-4-ones in good to excellent yields.

Solid acid catalysis has been successfully employed to promote isatoic anhydride-based quinazolinone synthesis. The use of functionalized silica-supported catalysts enables the reaction to proceed under solvent-free conditions while maintaining high product yields and facilitating catalyst recovery and reuse [14].

Anthranilic Acid and Urea Pathways

The direct reaction between anthranilic acid and urea represents one of the most straightforward approaches to quinazolinone synthesis, yielding 1,2,3,4-tetrahydro-2,4-dioxoquinazoline through thermal fusion processes [5]. This methodology benefits from the ready availability and low cost of both starting materials, making it attractive for large-scale synthetic applications.

The fusion of anthranilic acid with urea typically requires elevated temperatures ranging from 150 to 200 degrees Celsius to achieve complete conversion [5]. The reaction proceeds through the initial formation of an ureido intermediate, followed by intramolecular cyclization and dehydration to yield the quinazolinedione product. The thermal conditions necessary for this transformation can lead to decomposition of sensitive substrates, limiting its applicability to robust molecular frameworks.

Alternative pathways involving ortho-ureidobenzoic acid intermediates have been developed to provide milder reaction conditions for quinazolinone synthesis [5]. These intermediates are prepared from anthranilic acid and potassium cyanate, and can be subsequently cyclized to quinazolinediones through treatment with acid or base at moderate temperatures.

Modifications to the anthranilic acid-urea methodology have focused on improving reaction efficiency and expanding substrate scope. The use of microwave irradiation has enabled significant reductions in reaction times while maintaining product yields [5]. Solvent-free conditions have been successfully employed to enhance the environmental compatibility of these synthetic approaches.

Synthetic MethodReaction Temperature (°C)Reaction TimeTypical Yield (%)Key Advantages
Niementowski Route125-1502-24 hours70-95High yields, versatile substrates
Grimmel-Guinther-Morgan100-1303-12 hours60-85Disubstituted products
Isatoic Anhydride80-1200.5-4 hours75-90Mild conditions, good selectivity
Anthranilic Acid-Urea150-2001-8 hours65-80Simple starting materials

Recent Innovations in Quinazoline Synthesis

Microwave-assisted Methodologies

Microwave irradiation has revolutionized quinazoline synthesis by providing rapid, efficient, and environmentally friendly synthetic pathways. The unique heating mechanism of microwave energy enables dramatic reductions in reaction times while often improving product yields and selectivities compared to conventional thermal heating [1] [2]. Microwave-assisted synthesis has been successfully applied across virtually all major quinazoline synthetic methodologies.

The accelerated Niementowski reaction under microwave conditions represents one of the most significant advances in quinazolinone synthesis. Using household microwave ovens under solvent-free conditions, high-purity quinazolinone derivatives can be obtained with reaction times reduced from hours to minutes [1]. The operational simplicity and straightforward work-up procedures make this approach particularly attractive for synthetic applications.

Intramolecular heterocyclization reactions have been successfully promoted using microwave irradiation. The synthesis of 6-arylbenzimidazo[1,2-c]quinazolines through heterocyclization of 2-benzimidazoylbenzamides proceeds efficiently under microwave conditions in the presence of solid inorganic matrices [2]. These reactions achieve moderate to good yields in 30 to 45 minutes, representing significant time savings compared to conventional thermal methods.

Palladium-catalyzed annulation reactions have been enhanced through microwave activation. The construction of multi-substituted quinazolines from N-allylamidines proceeds through palladium-mediated isomerization and carbon-hydrogen activation under microwave irradiation at 170 degrees Celsius [2]. The sealed reaction vessel conditions enable the achievement of higher reaction temperatures while maintaining catalyst stability.

Catalyst-mediated Synthetic Procedures

Modern quinazoline synthesis has witnessed remarkable developments in catalyst design and application, enabling new synthetic pathways and improved reaction efficiencies. Transition metal catalysis has emerged as a particularly powerful tool, with catalysts based on iron, cobalt, nickel, copper, palladium, and other metals providing unique reactivity profiles [10] [9].

Iron-catalyzed carbon-hydrogen oxidation methodologies have enabled the efficient construction of quinazoline derivatives from readily available starting materials. The treatment of 2-alkylamino benzonitriles with Grignard reagents followed by iron-catalyzed oxidation using tert-butyl hydroperoxide yields quinazolines in 43 to 86 percent yields [10]. This approach enables the installation of diverse heterocyclic groups at the 2-position of the quinazoline scaffold.

Manganese-catalyzed acceptorless dehydrogenative coupling represents a sustainable approach to quinazoline synthesis using earth-abundant catalysts [10]. The reaction of 2-aminobenzyl alcohols with benzonitriles proceeds through dehydrogenation followed by condensation and cyclization, generating only hydrogen gas and water as byproducts. This methodology demonstrates broad functional group tolerance and high atom efficiency.

Copper-catalyzed oxidative synthesis protocols have been developed using oxygen as the terminal oxidant. The reaction of N-phenyl amidines with benzyl alcohols in the presence of manganese oxide catalysts enables quinazoline formation under ligand-free conditions [10]. The heterogeneous nature of these catalysts facilitates easy separation and reuse, enhancing the practical utility of these methodologies.

Rhodium-catalyzed carbon-nitrogen bond formation sequences provide access to highly functionalized quinazolines through novel synthetic pathways. The reaction of benzimidate derivatives with dioxazolone compounds proceeds through rhodium-mediated double carbon-nitrogen bond formation to yield quinazolines in 66 to 96 percent yields [9]. The high atom efficiency and operational simplicity make this approach particularly attractive for complex molecule synthesis.

Catalyst SystemReaction ConditionsSubstrate ScopeYield Range (%)Key Features
Iron/tert-butyl hydroperoxide25°C, DMSO, 18hAlkyl-amino benzonitriles43-86Mild conditions, heterocycle tolerance
Manganese/NNS ligand140°C, xylene, 24hBenzyl alcohols, nitriles33-86Sustainable, H₂ byproduct
Copper/oxygen110°C, toluene, 12hAmidines, alcohols60-85Aerobic oxidation, ligand-free
Rhodium/AgBF₄118°C, acetic acid, 2-45minBenzimidates, dioxazolones66-96High atom efficiency

The integration of heterogeneous catalysis with quinazoline synthesis has provided significant advantages in terms of catalyst recovery and reuse. Magnetic ionic liquid catalysts, such as butylmethylimidazolium tetrachloroferrate, enable efficient three-component quinazoline synthesis under solvent-free conditions [10]. These catalysts can be easily separated using external magnetic fields and reused multiple times without significant loss of activity.

Quinazoline exhibits characteristic hydrolysis behavior under both acidic and alkaline conditions, with the stability of the heterocyclic system being highly dependent on temperature and solution conditions [1]. Under cold dilute acidic or alkaline solutions, quinazoline remains stable, but thermal activation leads to systematic degradation of the heterocyclic framework [2].

In warm acidic solutions, quinazoline undergoes hydrolysis through cleavage of the carbon-nitrogen-3 double bond, yielding 2-aminobenzaldehyde, formic acid, and ammonia as primary products [1]. The mechanism involves initial protonation at the nitrogen-3 position, which activates the adjacent carbon center toward nucleophilic attack by water molecules [2]. This protonation-induced hydration represents a key mechanistic pathway for quinazoline degradation under acidic conditions.

Alkaline hydrolysis follows a similar pathway but produces 2-aminobenzaldehyde alongside its self-condensation products, formic acid, and ammonium ions [1]. The self-condensation of 2-aminobenzaldehyde under basic conditions leads to complex oligomeric structures that can complicate product isolation and characterization.

When quinazoline is subjected to boiling hydrochloric acid, complete degradation of the heterocyclic ring system occurs, producing 2-aminobenzaldehyde, ammonia, and formic acid in quantitative yields [2]. This harsh treatment represents the ultimate hydrolytic degradation of the quinazoline scaffold, providing valuable insights into the inherent stability limitations of this heterocyclic system.

The hydrolysis mechanism proceeds through formation of a hydrated cation intermediate following initial protonation at nitrogen-3 [1]. Subsequent nucleophilic attack by water molecules at the carbon-4 position leads to ring opening and formation of the observed degradation products. Understanding these hydrolysis pathways is crucial for developing stable quinazoline-based pharmaceuticals and optimizing synthetic procedures that avoid unwanted degradation.

Oxidation Pathways and Applications

Quinazoline oxidation represents a versatile synthetic strategy for generating functionalized derivatives and pharmaceutical intermediates through various mechanistic pathways [3] [4] [5]. The oxidation behavior of quinazoline depends significantly on the choice of oxidizing agent, reaction conditions, and desired transformation outcome.

Treatment of quinazoline with hydrogen peroxide (two equivalents) in dilute aqueous acid at room temperature provides 3,4-dihydro-4-oxoquinazoline through selective oxidation of the pyrimidine ring [2]. This transformation represents a mild oxidative functionalization that preserves the overall heterocyclic framework while introducing carbonyl functionality at the 4-position.

Under alkaline conditions, potassium permanganate oxidation of quinazoline yields 3,4-dihydro-4-oxoquinazoline through a different mechanistic pathway involving the anhydrous neutral species [2]. The selectivity for 4-position oxidation under these conditions reflects the inherent electronic properties of the quinazoline system and the preferred coordination sites for the permanganate oxidant.

Metal-free aerobic oxidation systems have emerged as environmentally benign alternatives for quinazoline transformation [3] [6]. The salicylic acid-catalyzed oxidative condensation of ortho-aminobenzylamines with benzylamines using atmospheric oxygen provides 2-arylquinazolines in yields up to 81% [6]. This methodology employs 4,6-dihydroxysalicylic acid (5 mol%) and boron trifluoride etherate (10 mol%) as catalysts, demonstrating excellent atom economy and environmental factor.

Heterogeneous catalysis using alpha-manganese dioxide (α-MnO2) provides robust and reusable systems for quinazoline synthesis through oxidative pathways [4]. The reaction of 2-aminobenzylamines with alcohols in the presence of α-MnO2-150 and tert-butyl hydroperoxide in chlorobenzene at 80°C produces quinazolines in 59-91% yields [4]. The catalyst can be separated by centrifugation and reused without loss of catalytic activity, making this approach attractive for large-scale synthesis.

The oxidation of quinazoline nitrogen-oxides with tert-butyl hydroperoxide enables carbon-hydrogen activation and subsequent functionalization reactions [7]. This methodology allows direct carbon-4 alkylation of quinazoline 3-oxides with ethers through radical oxidative coupling mechanisms, providing access to diversely functionalized quinazoline derivatives under metal-free conditions.

Industrial applications of quinazoline oxidation include pharmaceutical intermediate synthesis and fine chemical production [3] [6]. The development of green oxidation protocols using atmospheric oxygen and organocatalysts addresses environmental concerns while maintaining synthetic efficiency. These methodologies contribute to sustainable pharmaceutical manufacturing and support the growing demand for environmentally responsible chemical processes.

Reduction Processes

Quinazoline reduction encompasses both catalytic hydrogenation and chemical reduction methodologies, each offering distinct advantages for selective transformation of the heterocyclic system. The choice of reduction method determines the extent of saturation and the stereochemical outcome of the transformation.

Catalytic Hydrogenation

Catalytic hydrogenation of quinazoline using rhodium-on-alumina catalyst under varied pressure and temperature conditions provides selective access to partially and fully reduced derivatives [8]. Under low pressure conditions (40-60 pounds per square inch) at room temperature, the reaction stops after absorption of one molecule of hydrogen, yielding 3,4-dihydroquinazoline as the sole product [8]. This selectivity reflects the preferential reduction of the more electrophilic carbon-nitrogen double bond in the pyrimidine ring.

High-pressure hydrogenation (2000 pounds per square inch) at 125°C in anhydrous neutral ethanol leads to extensive fragmentation of the quinazoline system [8]. The volatile products identified include ortho-toluidine (2-24%), N-alpha-methyl-toluene-alpha,2-diamine (20-66%), N-alpha,N-alpha-dimethyltoluene-alpha,2-diamine (24-51%), and various unidentified trace products (5-18%) [8]. This fragmentation pattern provides insights into the mechanistic pathways operating under forcing hydrogenation conditions.

Advanced electrocatalytic hydrogenation using fluorine-modified cobalt catalysts enables room temperature reduction of quinoline systems to 1,2,3,4-tetrahydroquinolines with up to 99% selectivity and 94% isolated yield [9]. This methodology employs water as the hydrogen source and operates under ambient conditions, representing a significant advancement in sustainable hydrogenation technology. The fluorine surface sites enhance substrate adsorption and promote water activation to generate active atomic hydrogen through formation of fluoride-potassium-water networks.

Heterogeneous hydrogenation using granular cobalt catalysts provides efficient reduction of quinoline derivatives under glovebox-free conditions [10]. The system employs cobalt acetate tetrahydrate (2.5-5 mol%) with zinc powder (15-50 mol%) as reducing agent in water at 70-150°C under 30 bar hydrogen pressure [10]. This non-precious-metal-based protocol offers an inexpensive and non-hazardous alternative to traditional hydrogenation methods.

The mechanistic pathway for catalytic hydrogenation involves initial coordination of quinazoline to the metal surface, followed by sequential hydrogen addition across the carbon-nitrogen double bonds [9] [8]. The regioselectivity and extent of reduction depend on the electronic properties of the catalyst, reaction temperature, and hydrogen pressure. Understanding these factors enables rational design of selective hydrogenation protocols for specific synthetic applications.

Chemical Reduction Methods

Chemical reduction of quinazoline using metal hydrides and dissolving metals provides complementary selectivity patterns compared to catalytic hydrogenation [2]. Sodium amalgam reduction yields 1,2,3,4-tetrahydroquinazoline through complete saturation of the pyrimidine ring system [2]. This two-electron reduction process proceeds through formation of radical anion intermediates that undergo subsequent protonation and electron transfer steps.

Lithium aluminum hydride and sodium borohydride provide versatile hydride reduction methods that yield both 3,4-dihydroquinazoline and 1,2,3,4-tetrahydroquinazoline depending on reaction stoichiometry and conditions [2]. The selectivity for partial versus complete reduction can be controlled through careful adjustment of hydride equivalents and reaction temperature.

Specialized reduction methods for quinazoline nitrogen-oxides employ zinc with aqueous ammonium chloride, achieving deoxygenation in 71% yield [11]. This metal-mediated electron transfer process selectively removes the nitrogen-oxygen bond while preserving the heterocyclic framework. Alternative deoxygenation methods using low-valent phosphorus reagents such as phosphorus trichloride or phosphorus oxychloride provide efficient removal of nitrogen-oxide functionality [11].

Titanium trichloride-mediated reduction offers selective deoxygenation of quinazoline nitrogen-oxides through titanium-mediated electron transfer [11]. This methodology provides mild conditions for nitrogen-oxide removal and tolerates various functional groups on the quinazoline scaffold.

The mechanistic diversity of chemical reduction methods enables selective transformation of specific functional groups within complex quinazoline derivatives. Hydride reductions proceed through nucleophilic attack at electrophilic carbon centers, while metal-mediated reductions involve single-electron transfer pathways [2]. The choice of reducing agent and reaction conditions determines the chemoselectivity and regioselectivity of the transformation.

Position-specific Functionalization Strategies

The quinazoline scaffold exhibits distinct reactivity patterns at different ring positions, enabling selective functionalization through nucleophilic aromatic substitution, electrophilic substitution, and metal-catalyzed cross-coupling reactions [12] [13] [14]. Understanding these positional preferences is essential for rational synthetic design and pharmaceutical development.

The carbon-4 position represents the most electrophilic site in the quinazoline system due to alpha-nitrogen activation from the adjacent nitrogen-3 atom [12] [14]. Nucleophilic aromatic substitution at this position occurs readily with various nucleophiles including amines, alcohols, and thiols. Theoretical calculations confirm that the carbon-4 position has the greatest LUMO coefficient, resulting in lower activation energy for nucleophilic attack compared to other positions [12].

Carbon-2 substitution proceeds through nucleophilic aromatic substitution but requires more forcing conditions compared to carbon-4 functionalization [12]. The regioselectivity for carbon-4 over carbon-2 substitution has been confirmed through density functional theory calculations, which show significantly lower activation energies for nucleophilic attack at the 4-position [12]. This selectivity is preserved across different nucleophiles and reaction conditions.

Electrophilic substitution reactions occur preferentially at positions 6, 7, and 8 of the benzene ring, with the reactivity order being 8 > 6 > 5 > 7 [2] [15]. Nitration with fuming nitric acid in concentrated sulfuric acid provides 6-nitroquinazoline as the major product [2]. The electrophilic substitution pattern reflects the electron-withdrawing effect of the pyrimidine nitrogen atoms, which deactivate the benzene ring toward electrophilic attack.

Halogenation reactions at the benzene ring positions proceed through electrophilic aromatic substitution mechanisms [16] [17]. Direct halogenation of 2,3-dihydro-4(1H)-quinazolinones with N-bromosuccinimide or bromine/triethylamine provides regioselective bromination at carbon-6 and carbon-8 positions [16]. The halogenation occurs through typical electrophilic aromatic substitution pathways, with the reaction rate depending on the electronic properties of substituents on the quinazoline scaffold.

Palladium-catalyzed cross-coupling reactions enable diverse carbon-carbon and carbon-heteroatom bond formation at halogenated quinazoline positions [18] [14]. Suzuki-Miyaura coupling of halogenated quinazolines with arylboronic acids provides efficient access to polysubstituted derivatives [18] [14]. The reactivity order for cross-coupling typically follows carbon-iodine > carbon-bromine > carbon-chlorine, although the carbon-4 chlorine bond shows enhanced reactivity due to coordination of palladium with the nitrogen-3 lone pair [14].

Regioselective cross-coupling strategies employ temporary protecting groups to control substitution patterns [18]. Treatment of 2,4,7-trichloroquinazoline with isopropyl mercaptan provides selective substitution at carbon-4, followed by sequential cross-coupling at carbon-2 and carbon-7 positions [18]. This approach enables synthesis of trisubstituted quinazolines with complete regiocontrol.

Carbon-hydrogen activation methodologies provide direct functionalization without pre-installed halogen substituents [13] [19]. Transition metal-catalyzed carbon-hydrogen activation enables arylation, alkylation, halogenation, and other transformations through coordination to quinazoline nitrogen atoms as directing groups [13]. These methods offer step-economical approaches to functionalized quinazoline derivatives and avoid the need for pre-functionalized starting materials.

The nitrogen-3 position undergoes alkylation and oxidation reactions [2]. Methylation occurs readily to form quinazolinium salts, while oxidation with peracids provides quinazoline nitrogen-oxides [11]. These transformations modify the electronic properties of the quinazoline system and can influence subsequent reactivity patterns.

XLogP3

1

Boiling Point

241.0 °C

LogP

1.0 (LogP)

Melting Point

48.0 °C

UNII

UB9QUR18NL

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

253-82-7

Wikipedia

Quinazoline

Dates

Last modified: 08-15-2023
Hert et al. Quantifying biogenic bias in screening libraries Nature Chemical Biology, doi: 10.1038/nchembio.180, published online 31 May 2009 http://www.nature.com/naturechemicalbiology

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